2-Ethynyl-5-(m-tolyl)thiophene
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Overview
Description
2-Ethynyl-5-(m-tolyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This specific compound features an ethynyl group at the second position and a m-tolyl group at the fifth position of the thiophene ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(m-tolyl)thiophene typically involves the coupling of a thiophene derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an ethynyl compound in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-(m-tolyl)thiophene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Ethynyl-5-(m-tolyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(m-tolyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethynyl and m-tolyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. In materials science, the compound’s electronic properties are crucial for its function in devices like organic semiconductors.
Comparison with Similar Compounds
2-Ethynylthiophene: Lacks the m-tolyl group, resulting in different chemical and physical properties.
5-(m-Tolyl)thiophene: Lacks the ethynyl group, affecting its reactivity and applications.
2,5-Diethynylthiophene: Contains two ethynyl groups, leading to distinct electronic properties.
Uniqueness: 2-Ethynyl-5-(m-tolyl)thiophene is unique due to the combination of the ethynyl and m-tolyl groups, which impart specific reactivity and properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-ethynyl-5-(3-methylphenyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-3-12-7-8-13(14-12)11-6-4-5-10(2)9-11/h1,4-9H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYFXNPPSZSJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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